N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
Description
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes both dimethylamino and methoxyphenyl groups
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-22(2)18(17-7-5-6-8-19(17)25-4)14-21-20(23)13-15-9-11-16(24-3)12-10-15/h5-12,18H,13-14H2,1-4H3,(H,21,23) |
InChI Key |
ZBTBQYXAWDQNKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a dimethylamino group with a methoxyphenyl ethyl halide, followed by acylation with a methoxyphenyl acetic acid derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl groups may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
